1-ethynyl-2,2,6-trimethylcyclohexanol
Overview
Description
1-ethynyl-2,2,6-trimethylcyclohexanol is a specialized organic compound with a unique structure. It belongs to the class of cyclohexanols, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound’s distinct configuration and functional groups make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethynyl-2,2,6-trimethylcyclohexanol typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone followed by the introduction of ethynyl and trimethyl groups under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and optimized reaction parameters can enhance yield and purity. Industrial methods also focus on cost-effectiveness and environmental sustainability, employing green chemistry principles wherever possible.
Chemical Reactions Analysis
Types of Reactions
1-ethynyl-2,2,6-trimethylcyclohexanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions may involve nucleophilic or electrophilic reagents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols.
Scientific Research Applications
1-ethynyl-2,2,6-trimethylcyclohexanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-ethynyl-2,2,6-trimethylcyclohexanol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to modulate biological pathways, leading to various effects. Detailed studies on its binding affinity, kinetics, and molecular interactions are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- 1-ethynyl-2,2,6-trimethylcyclohexanol can be compared with other cyclohexanol derivatives such as:
- Cyclohexanol, 1-methyl-2,2,6-trimethyl-
- Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1S,6R)-rel-
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups
Properties
IUPAC Name |
1-ethynyl-2,2,6-trimethylcyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-5-11(12)9(2)7-6-8-10(11,3)4/h1,9,12H,6-8H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQOQXUYGRGYEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1(C#C)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26005-41-4 | |
Record name | Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026005414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 1-ethynyl-2,2,6-trimethyl-, (1R,6S)-rel- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-1-ethynyl-2,2,6-trimethylcyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.080 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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